molecular formula C9H6F2O3 B2791827 3,3-Difluoro-2-oxo-3-phenylpropanoic acid CAS No. 144156-73-0

3,3-Difluoro-2-oxo-3-phenylpropanoic acid

Cat. No.: B2791827
CAS No.: 144156-73-0
M. Wt: 200.141
InChI Key: BCWAMQRCRFANMW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H6F2O3 It is a derivative of phenylpyruvic acid, where two hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid typically involves the introduction of fluorine atoms into the phenylpyruvic acid structure. One common method is the fluorination of phenylpyruvic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxo-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluoro-2-oxo-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylpyruvic acid: The parent compound, lacking the fluorine atoms.

    2-Oxo-3-phenylpropanoic acid: Another derivative with different substituents.

    3-Phenyllactic acid: A related compound used in similar applications.

Uniqueness

3,3-Difluoro-2-oxo-3-phenylpropanoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .

Biological Activity

3,3-Difluoro-2-oxo-3-phenylpropanoic acid is a fluorinated organic compound characterized by its unique structural features, including two fluorine atoms and a phenyl group attached to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly in enzyme inhibition.

  • Molecular Formula : C10H8F2O3
  • Molar Mass : Approximately 200.142 g/mol
  • Functional Groups : Ketone and carboxylic acid

The presence of fluorine in organic compounds often enhances their biological activity, making them more effective in therapeutic applications. The specific arrangement of functional groups in this compound contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition :
    • The compound has been identified as a selective inhibitor of key metabolic enzymes such as arogenate dehydratase, which is crucial in amino acid biosynthesis. The fluorinated structure enhances its binding affinity to the enzyme compared to non-fluorinated analogs.
    • In studies involving structural analogs, compounds similar to this compound have shown competitive inhibition with Ki values indicating potent interactions with target enzymes .
  • Mechanism of Action :
    • The mechanism involves the interaction of the compound with specific molecular targets, leading to inhibition or modulation of enzyme activity. The enhanced binding affinity due to fluorination allows for more effective inhibition of metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Enzyme Interaction

A study on the interaction of this compound with arogenate dehydratase revealed that structural modifications can significantly impact the potency of enzyme inhibition. The results indicated that fluorination plays a critical role in enhancing the inhibitory effects compared to non-fluorinated counterparts.

Case Study 2: Comparative Analysis with Analog Compounds

A comparative analysis was conducted between this compound and its non-fluorinated analogs. The findings demonstrated that the presence of fluorine atoms not only improved enzyme binding but also influenced the overall pharmacological properties of the compounds. This highlights the importance of fluorination in drug design and development .

Data Table: Comparison of Biological Analogues

Compound NameMolecular FormulaUnique Features
2-Oxo-3-phenylpropanoic acidC10H10O3Lacks fluorine substituents; serves as a precursor in syntheses.
β,β-Difluoro analogs of α-Oxo acidsVariesOften exhibit enhanced biological activity due to fluorination.
4-Chlorophenyl analogC10H9ClO3Contains chlorine instead of fluorine; different reactivity profiles.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry:

  • Therapeutic Development : Its derivatives are explored for potential applications as enzyme inhibitors in various metabolic pathways.
  • Agrochemical Applications : The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific enzymatic pathways in pests or pathogens.

Properties

IUPAC Name

3,3-difluoro-2-oxo-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWAMQRCRFANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144156-73-0
Record name 3,3-difluoro-2-oxo-3-phenylpropanoic acid
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